molecular formula C11H9N5S B1449519 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol CAS No. 13925-59-2

3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol

Cat. No.: B1449519
CAS No.: 13925-59-2
M. Wt: 243.29 g/mol
InChI Key: TXHITBZOVLIDON-UHFFFAOYSA-N
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Description

3-Benzyl-3h-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol (CAS 13925-59-2) is a chemical compound with the molecular formula C₁₁H₉N₅S and a molecular weight of 243.29 g/mol [ 1 ]. This heterocyclic building block is a key intermediate in medicinal chemistry and pharmaceutical research. It serves as a crucial precursor in the synthesis of more complex molecules with significant biological activity, enabling researchers to explore new therapeutic avenues [ 6 ]. A prominent application of this compound is its role as the core structure in the synthesis of VAS2870, a well-characterized, cell-permeable inhibitor of NADPH oxidase (NOX) isoforms, including NOX4 [ 6 ]. Researchers utilize inhibitors derived from this scaffold to investigate the role of NOX-derived reactive oxygen species (ROS) in various disease models, such as studying cytoskeleton organization in zebrafish, understanding LPS-induced gut injury in high-fat diet models, and modulating monocyte ROS levels in immunology studies [ 6 ]. Its utility extends to biochemical and molecular modeling studies, particularly in the development of receptor antagonists, highlighting its value in early-stage drug discovery [ 4 ]. The compound is typically supplied as a solid powder and should be stored sealed in a dry environment at 2-8°C [ 3 ]. As a hazardous material, it requires careful handling, and a Hazardous Materials (HazMat) fee may apply for shipping [ 3 ]. This product is intended for research and further manufacturing applications only and is strictly not for direct human use [ 1 ][ 3 ].

Properties

IUPAC Name

3-benzyl-4H-triazolo[4,5-d]pyrimidine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5S/c17-11-9-10(12-7-13-11)16(15-14-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHITBZOVLIDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=S)N=CN3)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with several enzymes, including kinases and oxidoreductases, through its thiol group, which can form covalent bonds with cysteine residues in the active sites of these enzymes. Additionally, the benzyl group enhances its binding affinity to hydrophobic pockets within proteins, facilitating stronger interactions.

In biochemical assays, this compound has demonstrated inhibitory effects on enzymes such as NADPH oxidase, which plays a role in reactive oxygen species (ROS) production. By inhibiting this enzyme, the compound can modulate oxidative stress levels within cells, potentially offering therapeutic benefits in conditions characterized by excessive ROS production.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by inducing apoptosis through the mitochondrial pathway. This involves the activation of caspases and the upregulation of pro-apoptotic proteins such as Bax and Bak, while downregulating anti-apoptotic proteins like Bcl-2.

Furthermore, this compound has been shown to affect cell signaling pathways such as the MAPK/ERK pathway, leading to alterations in gene expression and cellular responses to external stimuli. These effects highlight the compound’s potential as a therapeutic agent in cancer treatment and other diseases involving dysregulated cell signaling.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of enzyme activity by covalently modifying cysteine residues in the active sites of target enzymes. This covalent modification can lead to irreversible inhibition, making the compound a potent inhibitor of enzymes such as NADPH oxidase.

Additionally, the compound can bind to DNA and RNA, interfering with nucleic acid synthesis and function. This binding can result in the inhibition of transcription and translation processes, further contributing to its antiproliferative effects on cancer cells.

Dosage Effects in Animal Models

The effects of this compound at different dosages have been evaluated in animal models to determine its therapeutic window and potential toxicity. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of target enzymes and more pronounced cellular effects. At very high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed.

Threshold effects have also been identified, where a minimum effective dose is required to achieve significant therapeutic outcomes without causing adverse effects. These findings highlight the importance of optimizing dosage regimens for safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within cells.

Biological Activity

3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H9N5S
  • Molecular Weight : 243.29 g/mol
  • CAS Number : 13925-59-2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound exhibits a range of pharmacological effects including anti-inflammatory, anticancer, and antimicrobial properties.

1. Anti-inflammatory Activity

Research indicates that compounds related to the triazolo[4,5-d]pyrimidine scaffold can inhibit inflammatory pathways. For instance:

  • Mechanism : Inhibition of nuclear factor kappa B (NF-kB) signaling pathway.
  • Case Study : A study demonstrated that derivatives of triazolo[4,5-d]pyrimidine showed significant inhibition of LPS-induced NF-kB activation with IC50 values ranging from 4.8 to 30.1 µM .

2. Anticancer Activity

The compound has shown promise as a potential anticancer agent:

  • Mechanism : Acts as a potent inhibitor of Ubiquitin Specific Peptidase 28 (USP28), which is implicated in cancer progression.
  • Findings : One derivative exhibited an IC50 value of 1.10 ± 0.02 μmol/L against USP28 and demonstrated selectivity over other deubiquitinases like USP7 . This inhibition led to reduced cell proliferation and affected the cell cycle in gastric cancer cells.

3. Antimicrobial Activity

The antimicrobial efficacy of triazolo[4,5-d]pyrimidine derivatives has also been evaluated:

  • Study Results : Compounds showed varying degrees of inhibition against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli.
  • Table of Antimicrobial Activity :
CompoundBacterial StrainInhibition (%)
CS1Pseudomonas aeruginosa73%
CS2Escherichia coli56%
CS3Staphylococcus aureus80%

The biological activities are attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound inhibits key enzymes involved in inflammation and cancer progression.
  • Cell Cycle Arrest : It induces cell cycle arrest at the S phase in cancer cells.
  • Modulation of Signaling Pathways : The compound alters signaling pathways that regulate cell survival and apoptosis.

Scientific Research Applications

Biological Applications

1.1 Antimicrobial Activity

Research has demonstrated that 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol exhibits promising antimicrobial properties. Studies indicate that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. The thiol group is believed to play a crucial role in its mechanism of action by interacting with microbial enzymes or cellular components.

1.2 Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The triazole ring structure is often associated with biological activity and may contribute to the compound's ability to interfere with cancer cell metabolism.

1.3 Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has shown inhibitory effects on certain kinases and phosphatases that are crucial in cancer signaling pathways. This suggests a potential role in targeted cancer therapies.

Synthetic Utility

2.1 Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structural features allow it to be used in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The compound can undergo various chemical transformations such as alkylation and acylation to yield derivatives with enhanced properties.

2.2 Ligand Development

The compound's ability to coordinate with metal ions makes it suitable for developing metal complexes that can be used in catalysis or as sensors. These metal complexes can exhibit enhanced reactivity and selectivity in chemical reactions.

Material Science Applications

3.1 Polymer Chemistry

In material science, this compound can be incorporated into polymer matrices to impart specific properties such as thermal stability and mechanical strength. Its thiol functionality allows for thiol-ene click reactions that can be utilized in the synthesis of functionalized polymers.

3.2 Coatings and Adhesives

Due to its chemical stability and reactivity, this compound can be used in formulating advanced coatings and adhesives that require strong bonding characteristics and resistance to environmental degradation.

Summary Table of Applications

Application Area Description
Antimicrobial Activity Effective against various bacteria and fungi
Anticancer Properties Induces apoptosis in cancer cell lines
Enzyme Inhibition Inhibits key enzymes involved in disease pathways
Organic Synthesis Versatile building block for complex molecule synthesis
Ligand Development Forms metal complexes for catalysis or sensing applications
Polymer Chemistry Enhances properties of polymers through incorporation
Coatings & Adhesives Used in formulations requiring strong bonding and environmental resistance

Antimicrobial Study

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.

Anticancer Research

In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells (MCF-7) by inducing cell cycle arrest at the G0/G1 phase. Further investigations revealed that the compound activated apoptotic pathways involving caspase activation.

Chemical Reactions Analysis

Thiol-Based Substitution Reactions

The thiol group undergoes nucleophilic substitution with alkyl halides, aryl halides, and other electrophiles to form thioethers or disulfides.

Reaction Type Reagents/Conditions Product Reference
Alkylation Alkyl bromides (e.g., CH₃CH₂Br), K₂CO₃, DMF, 60°C3-Benzyl-7-(alkylthio)-3H- triazolo[4,5-d]pyrimidine
Arylation Aryl iodides, CuI, DMSO, 80°C3-Benzyl-7-(arylthio)-3H- triazolo[4,5-d]pyrimidine
Disulfide Formation H₂O₂, RTBis(3-benzyl-3H- triazolo[4,5-d]pyrimidin-7-yl) disulfide

Mechanistic Insight :

  • Alkylation proceeds via an SN2 mechanism, where the thiolate ion attacks the electrophilic carbon of the alkyl halide.

  • Arylation often requires copper catalysis to facilitate the coupling of aryl halides with the thiol group.

Oxidation Reactions

The thiol group is susceptible to oxidation, forming sulfinic acids, sulfonic acids, or disulfides depending on the oxidizing agent.

Oxidizing Agent Conditions Product Reference
H₂O₂ RT, 2 hours3-Benzyl-7-sulfinyl-3H- triazolo[4,5-d]pyrimidine
KMnO₄ Acidic conditions, 50°C3-Benzyl-7-sulfonyl-3H- triazolo[4,5-d]pyrimidine

Key Observation :

  • Controlled oxidation with H₂O₂ yields sulfoxides, while stronger oxidants like KMnO₄ produce sulfones.

Acylation and Thiourea Formation

The thiol group reacts with acyl chlorides and isocyanates to form thioesters or thiourea derivatives.

Reaction Reagents Product Reference
Acylation Acetyl chloride, pyridine3-Benzyl-7-(acetylthio)-3H- triazolo[4,5-d]pyrimidine
Thiourea Synthesis Phenyl isocyanate, DCM3-Benzyl-7-(phenylcarbamothioyl)-3H- triazolo[4,5-d]pyrimidine

Applications :

  • Thioesters serve as intermediates in drug design due to their hydrolytic stability.

Cycloaddition and Ring Modifications

The triazolopyrimidine core participates in cycloaddition reactions, enabling further functionalization.

Reaction Conditions Product Reference
Click Chemistry Cu(I), azides, RT1,2,3-Triazole-fused pyrimidine derivatives
Nucleophilic Aromatic Substitution Amines, DMF, 100°C7-Amino-3-benzyl-3H- triazolo[4,5-d]pyrimidine

Notable Example :

  • Reaction with benzylamine under basic conditions replaces the thiol group with an amine, yielding 7-amino derivatives .

Metal Complexation

The sulfur and nitrogen atoms in the triazolopyrimidine core coordinate with transition metals.

Metal Salt Conditions Complex Structure Reference
Cu(II) chloride Ethanol, RTCu(II)-triazolopyrimidine-thiolate complex
Pd(OAc)₂ DMSO, 80°CPalladium-catalyzed coupling adducts

Significance :

  • Metal complexes enhance catalytic activity in cross-coupling reactions.

Photochemical Reactions

UV irradiation induces dimerization or bond cleavage in the presence of photosensitizers.

Condition Outcome Application Reference
UV Light (254 nm) Disulfide bond cleavageControlled release in prodrug systems

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

The biological and physicochemical properties of triazolopyrimidine derivatives are highly dependent on substituents at positions 3, 5, and 6. Below is a comparative analysis of structurally related compounds:

Compound Substituents Molecular Weight Key Data Biological Activity Reference
3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol 3: Benzyl
7: Thiol
317.39 g/mol HR-MS [M+H]+: 318.088 (calc.)<sup>†</sup> Precursor for NOX inhibitors (e.g., VAS3947)
VAS3947 (NOX Inhibitor VIII) 7: Oxazole-2-thio 320.34 g/mol Structure: Oxazole-thioether
Activity: NADPH oxidase inhibition (IC₅₀ < 1 µM)
Potent NOX inhibitor in cellular models
VAS2870 (NOX Inhibitor III) 7: Benzoxazole-2-thio 376.41 g/mol LogP: 3.12
Activity: Broad-spectrum NOX inhibition
Used in cardiovascular and inflammatory studies
3-Benzyl-5-tert-butyl-4H-triazolo[4,5-d]pyrimidin-7-one 5: tert-Butyl
7: Ketone
283.32 g/mol HRMS [M+H]+: 284.1519 (obs.)
1H NMR δ 5.70 (benzyl)
Structural analog with reduced electrophilicity
3-(2-Fluorobenzyl)-3H-triazolo[4,5-d]pyrimidine-7-thiol 3: 2-Fluorobenzyl
7: Thiol
335.37 g/mol LogP: 2.12
Purity: 95%
Enhanced lipophilicity vs. non-fluorinated analogs
1-[4-(3-Benzyl-triazolo[4,5-d]pyrimidin-7-yl)piperazinyl]-2-(4-chlorophenyl)ethanone 7: Piperazinyl-acetyl
3: Benzyl
480.53 g/mol ChemSpider ID: 20965743 Dual EZH2/HDAC epigenetic inhibitor

<sup>†</sup> Calculated based on molecular formula C₁₃H₁₁N₅S.

Substituent Effects on Activity

  • Thiol vs. Thioether Groups : The thiol group in 3-benzyl-3H-triazolo[4,5-d]pyrimidine-7-thiol allows direct modification, whereas thioether derivatives (e.g., VAS3947, VAS2870) exhibit enhanced stability and specific enzyme inhibition profiles. For example, VAS3947's oxazole-thioether linkage confers selectivity for NADPH oxidase isoforms .
  • Benzyl vs. Fluorobenzyl: Fluorination at the benzyl group (e.g., 2-fluorobenzyl in ) increases lipophilicity (logP 2.12 vs.
  • Piperazinyl Derivatives : Substitution with piperazine at position 7 (e.g., compound 6 in ) introduces basicity and hydrogen-bonding capacity, critical for interactions with epigenetic targets like EZH2/HDACs .

Preparation Methods

Starting Materials and Key Intermediates

  • Amino derivatives of pyrimidine are commonly used as starting materials.
  • Benzyl halides or benzyl derivatives serve as alkylating agents.
  • Sulfur sources such as thiourea or Lawesson’s reagent are used to introduce the thiol functionality.

Typical Reaction Conditions

  • Solvents: Tetrahydrofuran (THF), dichloromethane (CH2Cl2), methanol (MeOH), or mixtures with water.
  • Acidic or basic media depending on the step (e.g., 2N HCl for diazotization).
  • Temperature range: 0 °C to room temperature or reflux conditions depending on the reaction stage.
  • Inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of thiol groups.

Detailed Preparation Protocol

A representative synthetic route based on diazotization and cyclization is as follows:

Step Procedure Reagents & Conditions Yield (%) Notes
1 Diazotization of amino pyrimidine derivative Amino derivative (1 equiv), 2N HCl (3 equiv), NaNO2 (1.5 equiv), THF:H2O (5:1), 0-30 °C, inert atmosphere 79-96 Stirring at 0 °C for 30 min, then room temp for 2-4 h; monitored by TLC
2 pH adjustment and extraction Saturated NaHCO3 to pH 8; extraction with ethyl acetate (3x) - Organic layers washed with water and brine, dried over Na2SO4
3 Purification Silica gel column chromatography; eluent 5-10% MeOH in CH2Cl2 - Affords pure 3-benzyl-3H-triazolo[4,5-d]pyrimidine-7-thiol

Alternative Synthetic Routes

Other methods involve:

  • Direct substitution reactions on preformed triazolopyrimidine cores using sulfur nucleophiles.
  • Cyclization reactions using thiourea derivatives to form the 7-thiol group in situ.
  • Use of Lawesson’s reagent or phosphorus pentasulfide (P4S10) to convert carbonyl groups to thiocarbonyls, facilitating thiol formation.

Research Findings on Synthesis Efficiency and Optimization

  • Yields for the preparation of 3-Benzyl-3H-triazolo[4,5-d]pyrimidine-7-thiol typically range from 79% to 96%, indicating high efficiency under optimized conditions.
  • Reaction monitoring by thin-layer chromatography (TLC) is crucial to avoid overreaction or decomposition.
  • Purification by silica gel chromatography with a mild polar eluent system (5-10% methanol in dichloromethane) ensures removal of impurities and byproducts.
  • Use of inert atmosphere during thiol introduction prevents oxidation to disulfides, preserving the thiol functionality.

Summary Table of Key Synthetic Parameters

Parameter Details
Starting Material Amino pyrimidine derivatives
Key Reagents 2N HCl, NaNO2, benzyl halide, thiourea or Lawesson’s reagent
Solvents THF, water, CH2Cl2, MeOH
Temperature 0 °C to room temperature
Atmosphere Inert (N2 or Ar)
Purification Silica gel chromatography (5-10% MeOH in CH2Cl2)
Yield Range 79-96%
Reaction Time 2-4 hours post diazotization

Mechanistic Insights

  • Diazotization of the amino group forms a diazonium intermediate, which undergoes cyclization to form the triazole ring fused with the pyrimidine.
  • Introduction of the benzyl group occurs via nucleophilic substitution or alkylation at the 3-position.
  • Thiol group formation at position 7 is achieved by sulfurization of the corresponding carbonyl or hydroxyl precursor, often via nucleophilic attack by sulfur-containing reagents.

Q & A

Q. How can researchers optimize the synthesis of 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol derivatives for reproducibility?

Answer: Synthetic optimization involves:

  • Stepwise functionalization : Start with benzyl chloride for triazolo-pyrimidine core formation, followed by thiolation at the 7-position (see synthesis of RG7774 derivatives in and ).
  • Solvent and catalyst selection : Use polar aprotic solvents (e.g., DMF) with mild bases to avoid side reactions.
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and verify purity via HPLC (>98% as in ).

Q. What spectroscopic methods are critical for confirming the structure of triazolo-pyrimidine derivatives?

Answer:

  • 1H/13C NMR : Analyze aromatic protons (δ 7.31–7.41 ppm for benzyl groups) and heterocyclic carbons (e.g., δ 49.38 ppm for piperazine in ).
  • HR-MS : Confirm molecular ion peaks with <2 ppm error (e.g., [M+H]+: 284.1519 vs. Calcd: 283.1433 for compound 5).
  • IR Spectroscopy : Identify thiol (-SH) stretches (~2500 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹).

Advanced Research Questions

Q. How can computational methods guide the design of triazolo-pyrimidine derivatives with enhanced biological activity?

Answer:

  • Molecular docking : Use software like AutoDock Vina to predict binding to targets (e.g., hypoxanthine-guanine phosphoribosyltransferase in ).
  • QSAR modeling : Correlate substituent effects (e.g., propylthio vs. tert-butyl groups in ) with activity using descriptors like logP and polar surface area.
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives for synthesis.

Q. How should researchers resolve contradictions in biological activity data for triazolo-pyrimidine analogs?

Answer:

  • Dose-response validation : Re-test compounds across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives.
  • Off-target screening : Use kinase profiling panels to identify unintended interactions (e.g., with ATP-binding pockets).
  • Meta-analysis : Compare datasets from independent studies (e.g., DrugBank’s pharmacological annotations in vs. experimental results in ).

Q. What experimental frameworks link triazolo-pyrimidine chemistry to broader biochemical theories?

Answer:

  • Enzyme inhibition kinetics : Apply Michaelis-Menten models to study competitive/non-competitive inhibition (e.g., hypoxanthine-guanine phosphoribosyltransferase in ).
  • Redox profiling : Measure thiol-disulfide exchange equilibria (critical for 7-thiol derivatives) using Ellman’s reagent.
  • Theoretical alignment : Connect findings to purine metabolism or nucleotide mimicry frameworks (see and ).

Q. How can researchers design robust SAR studies for triazolo-pyrimidine derivatives?

Answer:

  • Scaffold diversification : Introduce substituents at positions 3 (benzyl), 5 (alkylthio), and 7 (amine/piperazine) (–12).
  • Control experiments : Include unsubstituted analogs and known inhibitors (e.g., HOAt in ) to benchmark activity.
  • Data standardization : Report IC50 values with 95% confidence intervals and p-values (<0.05) for statistical rigor.

Methodological & Theoretical Considerations

Q. What are best practices for integrating synthetic chemistry with computational validation?

Answer:

  • Iterative design : Use docking scores to prioritize derivatives for synthesis (e.g., RG7774 in ).
  • In silico ADMET : Predict pharmacokinetics (e.g., BBB permeability, CYP450 interactions) with tools like SwissADME.
  • Experimental validation : Cross-check computational predictions with in vitro assays (e.g., hepatic microsomal stability).

Q. How can researchers address gaps in mechanistic understanding of triazolo-pyrimidine bioactivity?

Answer:

  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target-ligand interactions.
  • CRISPR/Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. knockout cell lines.
  • Multi-omics integration : Combine transcriptomic/proteomic data to map downstream effects (e.g., apoptosis pathways).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
Reactant of Route 2
3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol

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